1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group and two fluorine atoms on the phenyl ring
Preparation Methods
The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity by forming additional interactions with the target.
Comparison with Similar Compounds
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be compared with other sulfonyl-substituted pyrazoles and fluorinated aromatic compounds. Similar compounds include:
1-[(2,6-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole: Differing in the position of the fluorine atoms, which can affect its reactivity and biological activity.
1-[(3,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDWANZGSGFLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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